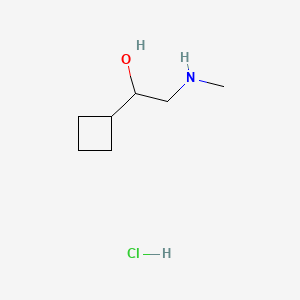![molecular formula C11H15Cl2N3O B13466514 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 2913277-94-6](/img/structure/B13466514.png)
1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound that features a methoxy group, a pyrazole ring, and a phenylmethanamine structure
Preparation Methods
The synthesis of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
CAS No. |
2913277-94-6 |
|---|---|
Molecular Formula |
C11H15Cl2N3O |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
(3-methoxy-2-pyrazol-1-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-10-5-2-4-9(8-12)11(10)14-7-3-6-13-14;;/h2-7H,8,12H2,1H3;2*1H |
InChI Key |
SJZSHHIZEJJPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N2C=CC=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


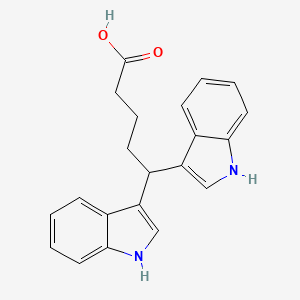
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
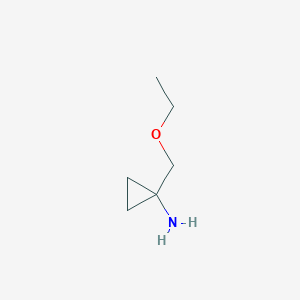
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)

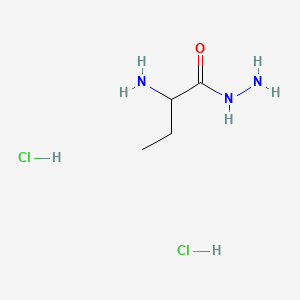
amine hydrochloride](/img/structure/B13466472.png)
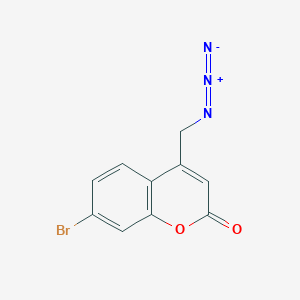
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
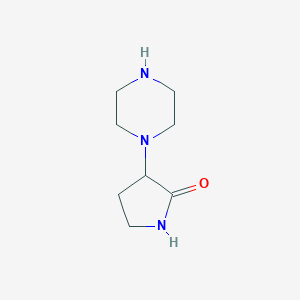
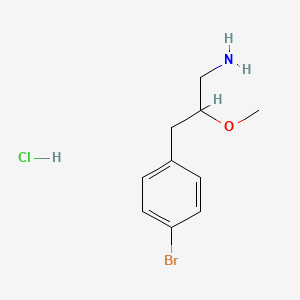
amine hydrochloride](/img/structure/B13466501.png)
